molecular formula C22H28N2O2 B2415532 1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine CAS No. 260442-74-8

1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B2415532
CAS No.: 260442-74-8
M. Wt: 352.478
InChI Key: NTQGGLFFMNFGMS-UHFFFAOYSA-N
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Description

1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine is an organic compound that features a piperazine ring substituted with a tert-butylbenzoyl group and a methoxyphenyl group

Preparation Methods

The synthesis of 1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzoic acid, 2-methoxyaniline, and piperazine.

    Reaction Conditions:

    Industrial Production: Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and solvent systems to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to a variety of functionalized derivatives.

Scientific Research Applications

1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine can be compared with similar compounds such as:

    1-(4-Tert-butylbenzoyl)piperazine: Lacks the methoxyphenyl group, leading to different chemical and biological properties.

    4-(2-Methoxyphenyl)piperazine:

    N-Benzoylpiperazine: A simpler analog that lacks both the tert-butyl and methoxy substituents, resulting in distinct properties.

The uniqueness of this compound lies in its combination of substituents, which confer specific reactivity and potential for diverse applications.

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-22(2,3)18-11-9-17(10-12-18)21(25)24-15-13-23(14-16-24)19-7-5-6-8-20(19)26-4/h5-12H,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQGGLFFMNFGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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